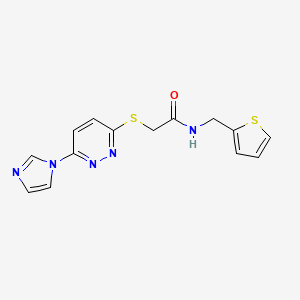

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound features a pyridazine core substituted at the 3-position with a thioether-linked acetamide group. The acetamide nitrogen is further connected to a thiophen-2-ylmethyl moiety, while the pyridazine ring is functionalized at the 6-position with a 1H-imidazole group. This hybrid structure combines heterocyclic motifs (pyridazine, imidazole, thiophene) known for their pharmacological relevance, particularly in targeting enzymes or receptors via hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS2/c20-13(16-8-11-2-1-7-21-11)9-22-14-4-3-12(17-18-14)19-6-5-15-10-19/h1-7,10H,8-9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAVJKKHUKVTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(1H-Imidazol-1-yl)Pyridazine-3-thiol

The pyridazine core is functionalized at the 3-position with a thiol group and at the 6-position with an imidazole ring. A two-step sequence is commonly employed:

Thioether Formation and Final Assembly

The critical coupling of the pyridazine-thiol and chloroacetamide intermediates is achieved via nucleophilic substitution:

Optimized Protocol :

6-(1H-Imidazol-1-yl)pyridazine-3-thiol (1.0 equiv) and 2-chloro-N-(thiophen-2-ylmethyl)acetamide (1.1 equiv) are dissolved in anhydrous DMF. Potassium hydroxide (KOH, 2.0 equiv) is added, and the mixture is stirred at 60°C for 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

| Condition | Optimization Range |

|---|---|

| Solvent | DMF > DMSO > EtOH |

| Base | KOH > NaOH > Et₃N |

| Temperature | 60°C (optimal) |

| Yield | 70–75% |

Mechanistic Insight :

The thiolate anion (generated via deprotonation by KOH) attacks the electrophilic carbon of the chloroacetamide, displacing chloride and forming the thioether linkage.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach involves sequential imidazole substitution, thiolation, and acetamide coupling in a single reactor. This method reduces purification steps but requires stringent control over reaction conditions.

Use of Solid-Phase Supports

Immobilizing the pyridazine core on Wang resin enables stepwise functionalization, though this method is less common due to scalability challenges.

Characterization and Analytical Data

The final product is characterized by spectroscopic methods:

1H NMR (400 MHz, DMSO-d6) :

- δ 8.92 (s, 1H, imidazole-H)

- δ 8.45 (d, J = 8.4 Hz, 1H, pyridazine-H)

- δ 7.80 (d, J = 8.4 Hz, 1H, pyridazine-H)

- δ 7.45–7.30 (m, 3H, thiophene-H)

- δ 4.60 (s, 2H, SCH₂CO)

- δ 4.25 (d, J = 6.0 Hz, 2H, NCH₂-thiophene)

HRMS (ESI+) :

Challenges and Optimization Strategies

- Regioselectivity in Pyridazine Functionalization : Competing substitutions at the 3- and 4-positions are mitigated by using bulky bases (e.g., DBU) to favor 3-thiolation.

- Thioether Stability : The thioether bond is prone to oxidation; thus, reactions are conducted under inert atmosphere (N₂/Ar).

- Purification Difficulties : Silica gel chromatography with 5% methanol in DCM resolves co-eluting impurities.

Biological Activity

The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

This compound possesses a unique molecular structure characterized by the presence of imidazole, pyridazine, and thiophene moieties. The molecular formula is , with a molecular weight of approximately 312.35 g/mol. Its structural features are essential for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.35 g/mol |

| Key Functional Groups | Imidazole, Pyridazine, Thiophene |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit promising anticancer activities. Studies have shown that derivatives containing imidazole and pyridazine rings can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival pathways. For example, compounds from this class have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial properties. Similar thiazole derivatives have been reported to possess significant activity against bacterial strains and fungi. In vitro studies have revealed that modifications in the N-substituent can enhance the antibacterial potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, particularly β-secretase (BACE-1), which is crucial in Alzheimer's disease pathology. A study demonstrated that certain derivatives exhibited IC50 values as low as 4.6 μM, indicating strong inhibition potential . The docking studies supported these findings by predicting favorable binding interactions with the enzyme's active site.

Case Studies

- Anticancer Activity Study : A series of imidazole-pyridazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

- Antimicrobial Evaluation : A comparative study of thiazole derivatives revealed that those modified with thiophene rings exhibited superior antimicrobial activity compared to their unmodified counterparts. The study highlighted the importance of substituent positioning on the aromatic rings in determining biological efficacy .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related acetamide derivatives and their properties:

Structure-Activity Relationship (SAR) Insights

- Heterocyclic Substituents : Replacement of the pyridazine core with benzothiazole (as in 5a–m) or benzofuran-oxadiazole (as in 2a) alters electronic properties and binding affinity. For example, triazole-thio derivatives (5a–m) show stronger anticonvulsant activity than imidazole analogs (6a–b), suggesting the triazole’s hydrogen-bonding capacity enhances target engagement .

- Thiophene vs.

- Halogen Effects : Bromine in 9c increases molecular weight and van der Waals interactions, improving binding affinity in docking studies .

Physicochemical and Pharmacokinetic Properties

- Melting Points : Analogous compounds (e.g., 9c, 5a–m) exhibit MPs between 220–491 K, influenced by aromatic stacking and hydrogen bonding .

- Solubility : Thiophene and alkoxy groups (as in the target compound and 5a–m) may enhance solubility in organic solvents compared to halogenated derivatives (e.g., 9c, 12).

Research Findings and Implications

- Privileged Substructures : The imidazole-pyridazine-thiophene scaffold aligns with "privileged substructures" that promiscuously bind to multiple targets, as described in .

- Biological Potential: While direct data is lacking, analogs with triazole/benzimidazole cores (e.g., 9c, 5a–m) demonstrate enzyme inhibition and anticonvulsant activity, suggesting the target compound merits further evaluation .

- Synthetic Challenges : Steric hindrance from the pyridazine-imidazole moiety may complicate crystallization, necessitating advanced techniques like SHELXL for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.